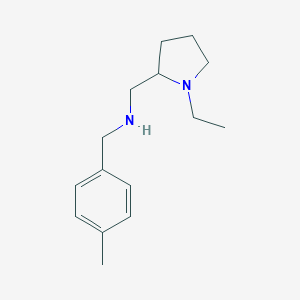
1-(1-ethylpyrrolidin-2-yl)-N-(4-methylbenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-ethylpyrrolidin-2-yl)-N-(4-methylbenzyl)methanamine, commonly known as 'Ephylone,' is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that is structurally similar to other psychoactive drugs like amphetamines and cathinones. The chemical formula of Ephylone is C16H23NO, and its molecular weight is 245.37 g/mol.
作用機序
Ephylone works by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. By blocking their reuptake, Ephylone increases the levels of these neurotransmitters in the brain, leading to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
Ephylone has been found to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to various organs and tissues. Ephylone has also been shown to cause changes in brain function and structure, leading to alterations in mood, cognition, and behavior.
実験室実験の利点と制限
Ephylone has several advantages and limitations for use in lab experiments. Its psychoactive effects make it a useful tool for studying the neurobiological mechanisms underlying mood disorders and addiction. However, its potential for abuse and toxicity limits its use in animal and human studies.
将来の方向性
There are several future directions for research on Ephylone. One area of interest is its potential therapeutic use in treating mood disorders and addiction. Researchers are also investigating the long-term effects of Ephylone on brain function and structure, as well as its potential for abuse and addiction. Additionally, studies are being conducted to develop more efficient methods for synthesizing Ephylone and other psychoactive substances.
合成法
Ephylone can be synthesized using various methods, including the reductive amination of 4-methylbenzaldehyde with 1-ethylpyrrolidin-2-amine and sodium triacetoxyborohydride. The reaction yields Ephylone as a white crystalline powder that is soluble in water, ethanol, and other organic solvents.
科学的研究の応用
Ephylone has been studied extensively for its psychoactive effects and potential therapeutic applications. It is known to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and can induce feelings of euphoria, increased energy, and heightened sensory perception. Ephylone has also been investigated for its potential use in treating depression, anxiety, and other mood disorders.
特性
分子式 |
C15H24N2 |
|---|---|
分子量 |
232.36 g/mol |
IUPAC名 |
1-(1-ethylpyrrolidin-2-yl)-N-[(4-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H24N2/c1-3-17-10-4-5-15(17)12-16-11-14-8-6-13(2)7-9-14/h6-9,15-16H,3-5,10-12H2,1-2H3 |
InChIキー |
YDJFELFKNBKIFL-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)C |
正規SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)

![1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol](/img/structure/B262640.png)

![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)

![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)

![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)